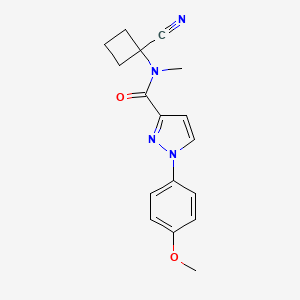
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C19H21N3O2. It is a pyrazole-based compound that has been studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential as an anticancer agent. It has been shown to exhibit promising activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several possible future directions for the study of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more efficient synthesis methods to improve yields and reduce costs. Another possible direction is the study of the compound's mechanism of action to gain a better understanding of how it works. Additionally, the compound's potential use as an anti-inflammatory agent and as an inhibitor of bacterial and fungal growth could be further explored. Finally, the development of more soluble derivatives of the compound could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the preparation of 1-cyanocyclobutane carboxylic acid, which is then converted to 1-cyanocyclobutylamine. The next step involves the reaction of 1-cyanocyclobutylamine with 4-methoxyphenylhydrazine to form the corresponding hydrazone. The final step is the reaction of the hydrazone with methyl isocyanate to produce N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(17(12-18)9-3-10-17)16(22)15-8-11-21(19-15)13-4-6-14(23-2)7-5-13/h4-8,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVRIVSAAPTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

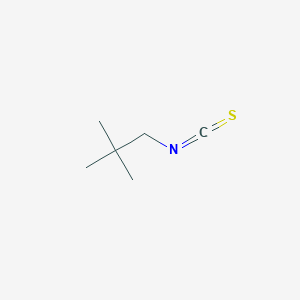


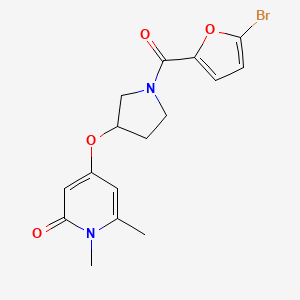
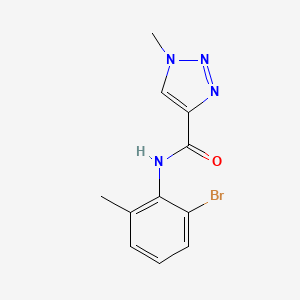
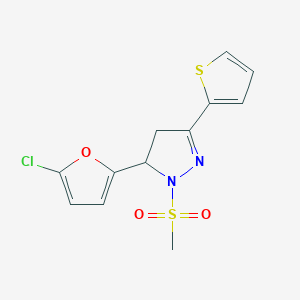
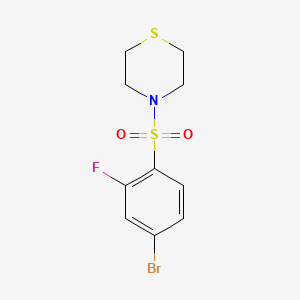
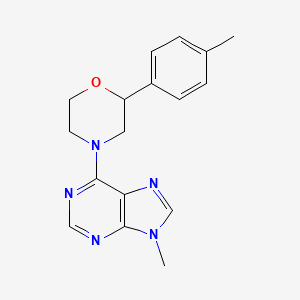
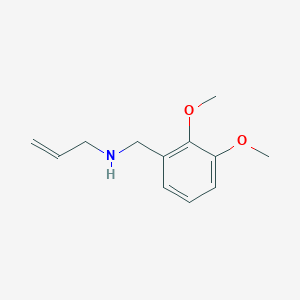
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)